molecular formula C12H14ClNO B1324585 6,7,8,9-tetrahydrodibenzo[b,d]furan-4-amine hydrochloride CAS No. 854395-96-3

6,7,8,9-tetrahydrodibenzo[b,d]furan-4-amine hydrochloride

Cat. No.: B1324585
CAS No.: 854395-96-3
M. Wt: 223.7 g/mol
InChI Key: KZFHXJPWUVWYJU-UHFFFAOYSA-N
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Description

6,7,8,9-tetrahydrodibenzo[b,d]furan-4-amine hydrochloride is a compound that features a dibenzofuran moiety, which is a bicyclic heteroaromatic system. This structure is of interest due to its presence in various pharmacologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7,8,9-tetrahydrodibenzo[b,d]furan-4-amine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include steps such as purification through crystallization or chromatography to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

6,7,8,9-tetrahydrodibenzo[b,d]furan-4-amine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The conditions for these reactions vary but often include specific temperatures, solvents, and catalysts to facilitate the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

6,7,8,9-tetrahydrodibenzo[b,d]furan-4-amine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6,7,8,9-tetrahydrodibenzo[b,d]furan-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    6,7,8,9-Tetrahydro-dibenzofuran-4-ylamine: A structurally similar compound without the hydrochloride group.

    Dibenzofuran: The parent compound, which lacks the amine group and tetrahydro modification.

Uniqueness

6,7,8,9-tetrahydrodibenzo[b,d]furan-4-amine hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. These properties make it valuable for various research and industrial applications.

Properties

IUPAC Name

6,7,8,9-tetrahydrodibenzofuran-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO.ClH/c13-10-6-3-5-9-8-4-1-2-7-11(8)14-12(9)10;/h3,5-6H,1-2,4,7,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZFHXJPWUVWYJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(O2)C(=CC=C3)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

7.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47203854
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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